![molecular formula C15H12ClF3N2O3S B15201847 4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide CAS No. 64058-75-9](/img/structure/B15201847.png)
4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a trifluoroacetanilide moiety, which is known for its stability and reactivity, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chloro-5-methylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with trifluoroacetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing the production costs and environmental impact. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the final product.
化学反应分析
Types of Reactions
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetanilide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like potassium permanganate for oxidation or sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile introduced.
科学研究应用
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: It is employed in biochemical assays and studies to investigate enzyme interactions and protein modifications.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Chloro-5-methylphenol: This compound shares a similar chlorinated phenyl structure but lacks the sulfonylamino and trifluoroacetanilide moieties.
4-Chloro-2-methylphenol: Another related compound with a chlorinated phenyl ring, differing in the position of the chlorine and methyl groups.
Uniqueness
4’-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetanilide moiety enhances its stability and reactivity, making it a valuable compound for various applications. Additionally, the sulfonylamino group provides unique binding properties, allowing for specific interactions with molecular targets.
属性
CAS 编号 |
64058-75-9 |
|---|---|
分子式 |
C15H12ClF3N2O3S |
分子量 |
392.8 g/mol |
IUPAC 名称 |
N-[4-[(2-chloro-5-methylphenyl)sulfonylamino]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H12ClF3N2O3S/c1-9-2-7-12(16)13(8-9)25(23,24)21-11-5-3-10(4-6-11)20-14(22)15(17,18)19/h2-8,21H,1H3,(H,20,22) |
InChI 键 |
FUARUYLLTUILFS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


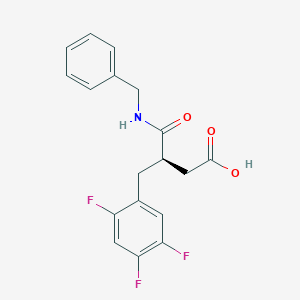
![N-(2-aminoethyl)-2-[1-[difluoro[(trifluorovinyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethanesulphonamide](/img/structure/B15201766.png)
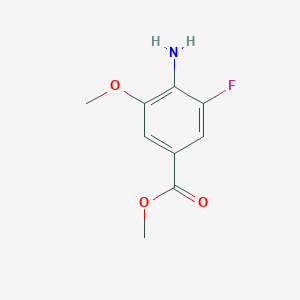
![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)

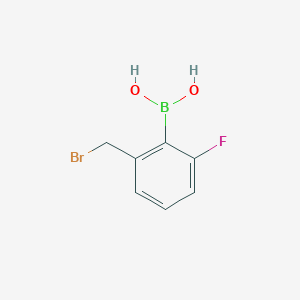

![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
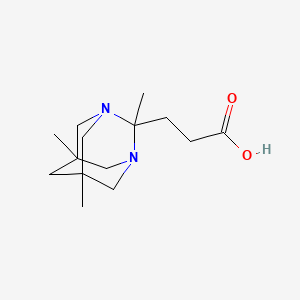
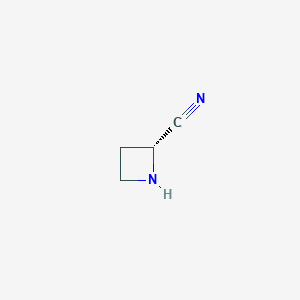
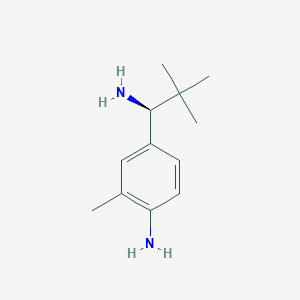
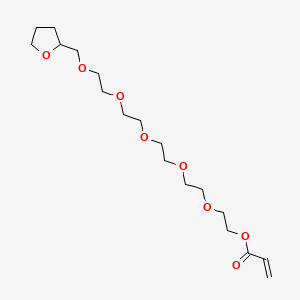
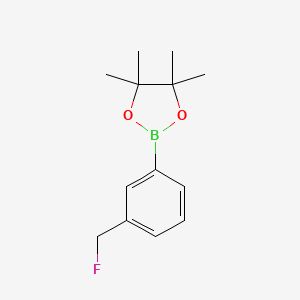
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
